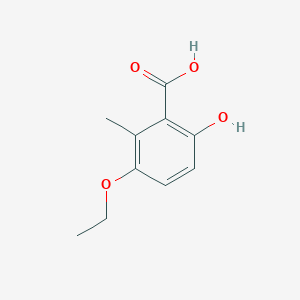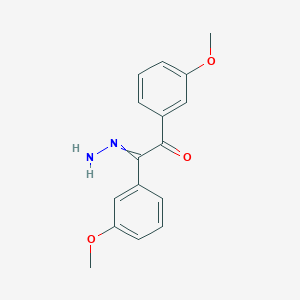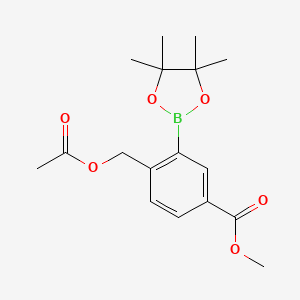
methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-(acetyloxymethyl)-3-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control would also be implemented to ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate in a solvent like THF or DMF.
Major Products
Oxidation: 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学的研究の応用
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism by which methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid that also participates in Suzuki-Miyaura reactions but lacks the ester functionality.
4-(Acetyloxymethyl)phenylboronic acid: Similar structure but without the dioxaborolane ring, making it less stable.
Methyl 4-bromobenzoate: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the boronic ester and ester functionalities, which allow it to participate in a wider range of chemical reactions. The dioxaborolane ring also provides increased stability compared to simpler boronic acids, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C17H23BO6 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C17H23BO6/c1-11(19)22-10-13-8-7-12(15(20)21-6)9-14(13)18-23-16(2,3)17(4,5)24-18/h7-9H,10H2,1-6H3 |
InChIキー |
CPDBPEBBNOXSKY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


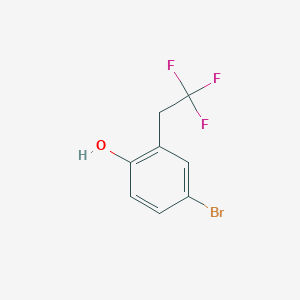
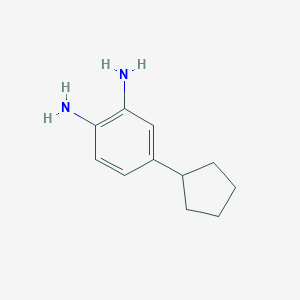

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B8451568.png)
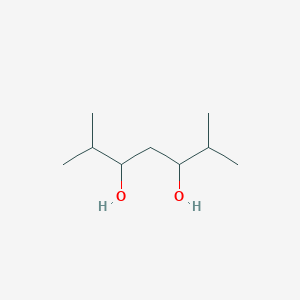
![3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B8451579.png)
![Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8451584.png)
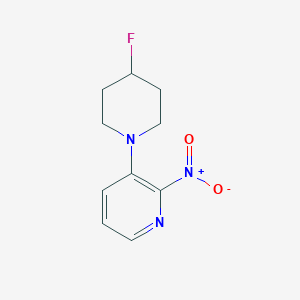
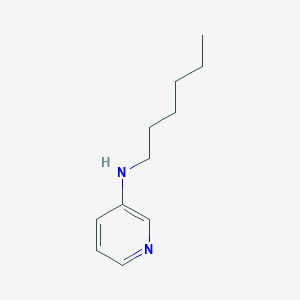
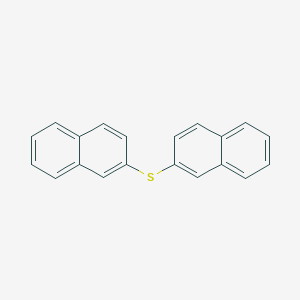
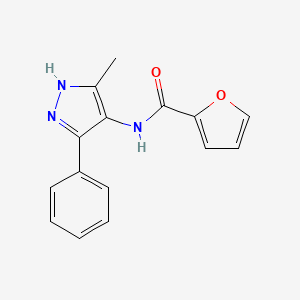
![3-Bromo-7-(6-methoxypyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8451628.png)
